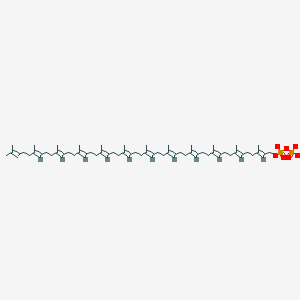

All-trans-dodecaprenyl diphosphate(3-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

All-trans-dodecaprenyl diphosphate(3-) is an all-trans-polyprenyl diphosphate(3-) arising from deprotonation of the diphosphate OH groups of all-trans-dodecaprenyl diphosphate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of an all-trans-dodecaprenyl diphosphate.

Aplicaciones Científicas De Investigación

Molecular Structure and Mechanism

Crystal Structure of Heterodimeric Hexaprenyl Diphosphate Synthase from Micrococcus luteus B-P 26 The research delves into the molecular structure and function of hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26. It highlights the enzyme's role in catalyzing head-to-tail condensations of isopentenyl diphosphates, forming hexaprenyl diphosphate. The study reveals the crystal structure of the enzyme in various forms, elucidating the roles of small and large subunits (HexA and HexB) in the reaction mechanism, particularly the small subunit's direct involvement in product chain length regulation (Sasaki et al., 2010).

Crystal Structure of cis-Prenyl Chain Elongating Enzyme, Undecaprenyl Diphosphate Synthase This research presents the crystal structure of undecaprenyl diphosphate synthase (UPS), providing insights into cis-prenyl chain elongation in bacterial cell walls. The structural analysis suggests a distinctive protein fold family for UPS, differing from the common isoprenoid synthase fold. Critical insights into the enzyme's catalytic site and a proposed reaction mechanism are discussed based on the structural features and the location of conserved amino acid residues (Fujihashi et al., 2001).

Different Reaction Mechanisms for cis- and trans-Prenyltransferases This study explores the reaction mechanisms of octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthase (UPPs), highlighting the sequential and concerted mechanisms for trans- and cis-prenyltransferases, respectively. The research provides a deeper understanding of the enzymes' reaction pathways and the formation of different isoprenoid products (Lu et al., 2009).

Biological Functions and Enzyme Dynamics

Structures, Mechanisms, and Inhibitors of Undecaprenyl Diphosphate Synthase This comprehensive review covers the structures, mechanisms, and inhibitors of undecaprenyl diphosphate synthase (UPPS), which is crucial for bacterial peptidoglycan biosynthesis. The article compares UPPS with related trans-prenyltransferases and other prenyltransferases, shedding light on their significant biological functions and potential as drug targets (Teng & Liang, 2012).

Efficient Synthesis of trans-Polyisoprene Compounds Using Two Thermostable Enzymes The study investigates the enzymatic synthesis of trans-polyisoprenyl diphosphates using thermostable enzymes in an organic-aqueous dual-liquid phase system. It emphasizes the enhanced productivity and the increase in the ratio of longer-chain products when using a mutant form of the enzyme, demonstrating the potential for efficient synthesis of polyisoprenyl diphosphates (Fujiwara et al., 2008).

Propiedades

Fórmula molecular |

C60H97O7P2-3 |

|---|---|

Peso molecular |

992.4 g/mol |

Nombre IUPAC |

[[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C60H100O7P2/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-66-69(64,65)67-68(61,62)63/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H,64,65)(H2,61,62,63)/p-3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+ |

Clave InChI |

WURMRKUXTPWSRM-GNZYJLLNSA-K |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

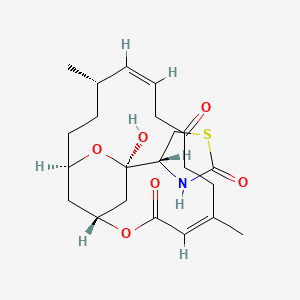

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)

![(2R,4R,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1263108.png)

![(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263111.png)

![4-[(6-chloro-1H-benzimidazol-2-yl)amino]benzoic acid](/img/structure/B1263113.png)

![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)